N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide: is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The benzodioxole and imidazole intermediates are then coupled using a thiol reagent under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the fluorophenyl group, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzodioxole and fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Electronics: Its electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the context of its application. The compound may exert its effects through:
Inhibition of Enzyme Activity: By binding to the active site of an enzyme, it can inhibit its activity, leading to downstream effects on metabolic pathways.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Uniqueness:
- Fluorophenyl Group: The presence of the fluorophenyl group in the compound provides unique electronic properties that can influence its reactivity and interaction with biological targets.
- Benzodioxole Ring: The benzodioxole ring contributes to the compound’s stability and potential for forming hydrogen bonds, which can enhance its binding affinity to molecular targets.
This detailed article provides a comprehensive overview of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3S/c25-17-8-4-7-16(11-17)23-27-22(15-5-2-1-3-6-15)24(28-23)32-13-21(29)26-18-9-10-19-20(12-18)31-14-30-19/h1-12H,13-14H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKHLJOQEKRCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=C(NC(=N3)C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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